N-CYCLOPROPYL-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE
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Overview
Description
N-CYCLOPROPYL-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylsulfonyl group, a cyclopropylamino group, and a nitrophenyl group attached to a piperazine ring. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOPROPYL-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylsulfonyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.
Cyclopropylamino Group Introduction: The cyclopropylamino group is introduced through the reaction of cyclopropylamine with an appropriate precursor, such as a nitrophenyl derivative.
Coupling Reaction: The final step involves the coupling of the benzylsulfonyl chloride with the cyclopropylamino-nitrophenyl derivative in the presence of a base, such as triethylamine, to form the desired piperazine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-CYCLOPROPYL-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-CYCLOPROPYL-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the nitrophenyl group may interact with active sites of enzymes, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- 1-(Benzylsulfonyl)-4-phenylpiperazine
- 1-(Cyclopropylamino)-4-nitrophenylpiperazine
- 1-(Benzylsulfonyl)-4-nitrophenylpiperazine
Uniqueness: N-CYCLOPROPYL-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of both the benzylsulfonyl and cyclopropylamino groups enhances its potential for diverse applications in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications
Properties
Molecular Formula |
C20H24N4O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-(4-benzylsulfonylpiperazin-1-yl)-N-cyclopropyl-2-nitroaniline |
InChI |
InChI=1S/C20H24N4O4S/c25-24(26)20-9-8-18(14-19(20)21-17-6-7-17)22-10-12-23(13-11-22)29(27,28)15-16-4-2-1-3-5-16/h1-5,8-9,14,17,21H,6-7,10-13,15H2 |
InChI Key |
DLYTVVDKWFGJLG-UHFFFAOYSA-N |
SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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